N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H21N5O4S and its molecular weight is 439.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological mechanisms, and research findings related to this compound.
Chemical Structure and Properties
The compound features a unique combination of a benzo[d][1,3]dioxole moiety and an imidazole ring linked through a thioacetamide group. Its molecular formula is C18H25N5O3S with a molecular weight of approximately 385.49 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds featuring benzo[d][1,3]dioxole structures. For instance, derivatives incorporating benzo[d][1,3]dioxole have shown significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : HepG2 (liver cancer), HCT116 (colon cancer), MCF-7 (breast cancer).
- IC50 Values : Some derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin. For example:
The mechanisms underlying these effects include:
- EGFR Inhibition : Compounds were shown to inhibit epidermal growth factor receptor (EGFR) activity.
- Apoptosis Induction : Annexin V-FITC assays indicated increased apoptosis in treated cells.
- Cell Cycle Arrest : Analysis revealed that these compounds can induce cell cycle arrest at specific phases .
The proposed mechanism of action for this compound involves:
- Binding to Molecular Targets : The compound likely interacts with various receptors or enzymes, modulating their activity.
- Influencing Signaling Pathways : It can affect pathways related to neurotransmission and cell proliferation .
Comparative Analysis with Similar Compounds
A comparison of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(1-methylimidazol-2-yl)piperazin-1-yl)acetamide with structurally similar compounds reveals its unique properties:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(1H-imidazol-2-yl)piperazin-1-yl)acetamide | Lacks methyl group on imidazole | Moderate cytotoxicity |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(1-methylimidazol-2-yl)piperidin-1-yl)acetamide | Contains piperidine ring | Lower potency compared to piperazine derivatives |
This table illustrates how slight modifications in structure can significantly impact biological activity.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Antitumor Efficacy : A study demonstrated that bis-benzo[d][1,3]dioxol-based thiourea derivatives had significant antitumor activity across multiple cancer cell lines .
- Molecular Docking Studies : These studies have indicated that the compound's binding affinity to target proteins is critical for its anticancer efficacy .
- In Vivo Studies : Future research should focus on in vivo models to confirm the efficacy and safety of this compound in a living organism context.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S/c1-28-16-5-3-15(4-6-16)25-8-9-26-20(25)23-24-21(26)31-12-19(27)22-11-14-2-7-17-18(10-14)30-13-29-17/h2-7,10H,8-9,11-13H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKNSUPTTXGPKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.